molecular formula C14H11BrOS B1287370 2-Bromo-4'-(thiomethyl)benzophenone CAS No. 951888-33-8

2-Bromo-4'-(thiomethyl)benzophenone

Cat. No.: B1287370
CAS No.: 951888-33-8
M. Wt: 307.21 g/mol
InChI Key: KEOVUBRJPDZRAX-UHFFFAOYSA-N
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Description

2-Bromo-4'-(thiomethyl)benzophenone is a benzophenone derivative featuring a bromine atom at the 2-position of the benzoyl ring and a thiomethyl (-SCH₃) group at the 4'-position of the phenyl ring. Benzophenone derivatives are widely used as photo-initiators, intermediates in organic synthesis, and in pharmaceuticals due to their ability to generate radicals under UV light .

Properties

IUPAC Name

(2-bromophenyl)-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrOS/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOVUBRJPDZRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101232033
Record name Methanone, (2-bromophenyl)[4-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101232033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-33-8
Record name Methanone, (2-bromophenyl)[4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (2-bromophenyl)[4-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101232033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4’-(thiomethyl)benzophenone typically involves the bromination of 4’-(thiomethyl)benzophenone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 2-position .

Industrial Production Methods

On an industrial scale, the production of 2-Bromo-4’-(thiomethyl)benzophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4’-(thiomethyl)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Corresponding substituted benzophenone derivatives.

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxybenzophenone derivatives.

Scientific Research Applications

2-Bromo-4’-(thiomethyl)benzophenone is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4’-(thiomethyl)benzophenone involves its interaction with specific molecular targets, depending on the context of its application. For instance, in organic synthesis, it acts as a reactive intermediate that undergoes various chemical transformations. In medicinal chemistry, it may interact with biological macromolecules such as proteins or nucleic acids, modulating their function through covalent or non-covalent interactions .

Comparison with Similar Compounds

Structural and Electronic Properties

The substituent at the 4'-position critically influences electronic and reactivity profiles. Key comparisons include:

Table 1: Substituent Effects on Benzophenone Derivatives
Compound Substituent (4'-Position) Electronic Effect Key Properties/Applications
2-Bromo-4'-(thiomethyl)benzophenone -SCH₃ Moderate electron-donating Potential photo-initiator with red-shifted absorption
2-Bromo-4'-methoxyacetophenone -OCH₃ Strong electron-donating Lab/industrial intermediate
2-Bromo-4'-chloroacetophenone -Cl Electron-withdrawing Antiparasitic agent synthesis via Hantzsch condensation
2-Bromo-4'-nitroacetophenone -NO₂ Strong electron-withdrawing High reactivity in electrophilic substitutions
  • Thiomethyl (-SCH₃) vs.
  • Thiomethyl vs. Chloro (-Cl): The electron-withdrawing nature of -Cl increases electrophilicity, making chloro derivatives more reactive in nucleophilic aromatic substitutions compared to thiomethyl analogs .

Biological Activity

2-Bromo-4'-(thiomethyl)benzophenone (CAS No. 951888-33-8) is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure features a bromine atom at the ortho position and a thiomethyl group at the para position of the benzophenone framework, influencing both its chemical reactivity and biological properties.

The molecular formula of this compound is C15H13BrOS. The presence of the bromine and thiomethyl groups significantly enhances its reactivity, making it a valuable intermediate in various chemical syntheses and a subject of biological activity studies.

Research indicates that this compound interacts with biological macromolecules, including enzymes and receptors. Its mechanism of action involves:

  • Covalent Binding : The compound can form stable complexes with biological targets, influencing their activity.
  • Enzyme Inhibition : It obstructs substrate access at the active site of enzymes, thereby inhibiting their function.
  • Photocatalytic Activity : As a benzophenone derivative, it can act as a photocatalyst in various reactions, facilitating energy transfer to other molecules under light irradiation.

Anticancer Properties

Studies have shown that this compound exhibits significant anticancer activity. It has been investigated for its ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, it has demonstrated effectiveness against several cancer cell lines by disrupting critical signaling pathways essential for tumor growth.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Research indicates that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This makes it a candidate for developing new anti-inflammatory agents.

Case Studies

  • Enzyme Interaction Studies : In vitro studies have demonstrated that this compound effectively binds to specific enzymes involved in metabolic pathways, leading to reduced enzyme activity. These studies utilized various biochemical assays to quantify binding affinities and inhibition constants.
  • Cancer Cell Line Testing : A series of experiments conducted on human cancer cell lines revealed that treatment with the compound resulted in significant reductions in cell viability. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of apoptotic markers in treated cells compared to controls.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey Features
4-Bromo-2,5-dimethoxybenzophenoneContains methoxy groups; alters reactivity
4-Bromo-2'-(methylthio)acetophenoneHas an acetophenone moiety; different physical properties
4-Bromo-2'-(thiomethyl)acetophenoneSimilar thiomethyl group but different core structure
2-Chloro-4'-(thiomethyl)benzophenoneChlorine atom instead of bromine; affects reactivity

The unique substituents on this compound confer distinct chemical and biological properties compared to these analogs, enhancing its utility in research applications.

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